ARS-1630

KRAS G12C Covalent Inhibitor Atropisomer

ARS-1630 (CAS 1698055-86-5) is the R-conformational atropisomer of the clinical candidate ARS-1620. It shares identical molecular formula, MW, and physicochemical properties but exhibits >1,000-fold lower covalent binding to KRAS G12C. This makes it the only scientifically valid, stereochemically-matched negative control for validating on-target specificity in target engagement assays (CETSA, BRET), in vivo xenograft tumor growth inhibition (TGI) studies, and mechanism-of-action deconvolution. Using structurally unrelated inhibitors or vehicle controls risks false attribution of off-target effects. When run at equivalent concentrations alongside ARS-1620, ARS-1630 eliminates scaffold-related confounding factors, ensuring that observed biological activity is unequivocally on-target. Procure the gold-standard inactive control to uphold rigorous preclinical data integrity.

Molecular Formula C21H17ClF2N4O2
Molecular Weight 430.8
CAS No. 1698055-86-5
Cat. No. B3028199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARS-1630
CAS1698055-86-5
Synonyms1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one sulfane
ARS-1620
Molecular FormulaC21H17ClF2N4O2
Molecular Weight430.8
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F
InChIInChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2
InChIKeyZRPZPNYZFSJUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARS-1630: The Definitive Negative Control for KRAS G12C Inhibitor Studies


ARS-1630 (CAS: 1698055-86-5) is a mutant K-ras G12C inhibitor and the R-conformational atropisomer (less active enantiomer) of the well-characterized clinical candidate ARS-1620 [1]. It originates from patent WO 2015054572 A1 [2] and is distinguished by its profoundly reduced biochemical potency against the KRAS G12C target . This compound serves a critical and singular purpose: it is a unique, stereochemically-matched inactive control compound essential for validating the on-target specificity of ARS-1620 and related quinazoline-based KRAS G12C inhibitors in preclinical research [3].

Why ARS-1630's Specific Stereochemistry is Non-Negotiable for Rigorous KRAS Research


Substituting ARS-1630 with a generic, structurally unrelated KRAS inhibitor or a simple vehicle control is scientifically inadequate. The unique value of ARS-1630 lies in its precise stereochemical relationship to the active enantiomer, ARS-1620. The S-atropisomer (ARS-1620) is a potent, covalent inhibitor with defined pharmacokinetic and pharmacodynamic properties [1]. The R-atropisomer (ARS-1630) shares the identical chemical formula, molecular weight, and physicochemical properties (e.g., solubility) , but exhibits a >1,000-fold reduction in covalent binding efficiency [2]. This allows researchers to use ARS-1630 as an exquisitely matched negative control to account for any off-target effects or non-specific activity inherent to the quinazoline scaffold, which would be impossible to discern using a chemically distinct inhibitor or an inactive vehicle. It ensures that observed biological effects are unequivocally attributed to on-target KRAS G12C inhibition.

ARS-1630 Head-to-Head Quantitative Evidence: Why It's the Preferred KRAS G12C Control Compound


Differential Covalent Binding Kinetics Defines the Functional Gap Between ARS-1620 and ARS-1630

ARS-1630 is the R-conformational atropisomer of ARS-1620 and is quantitatively defined by its drastically reduced covalent binding rate. This single metric is the definitive differentiator. While ARS-1620 is a potent inhibitor, ARS-1630's ability to form a covalent bond with the mutant cysteine is severely compromised, making it an ideal negative control. [1]

KRAS G12C Covalent Inhibitor Atropisomer Binding Kinetics

Functional Impact on Cellular RAS Signaling: ARS-1630 Fails to Inhibit Downstream Pathways

In a direct head-to-head cellular assay, ARS-1620 potently inhibits RAS signaling, whereas its R-atropisomer, ARS-1630, is functionally inactive. This cellular readout confirms that the biochemical deficit of ARS-1630 translates directly into a lack of functional effect on the target pathway, solidifying its role as an ideal negative control for cell-based experiments. [1]

RAS Signaling MAPK Pathway Cell-Based Assay Negative Control

Physicochemical Property Match Enables Precise Formulation Matching

A critical but often overlooked requirement for a valid negative control is its ability to be formulated identically to the active compound. ARS-1630 and ARS-1620 share the same molecular formula (C21H17ClF2N4O2) and weight (430.84 g/mol), resulting in comparable solubility profiles. This ensures that the vehicle and concentration can be precisely matched in all experimental arms, eliminating formulation artifacts as confounding variables.

Solubility Formulation Negative Control DMSO

ARS-1630 Research Applications: From Target Validation to Assay Development


Unambiguous Target Engagement Studies

ARS-1630 is the essential negative control for any experiment using ARS-1620 to probe the role of KRAS G12C. In CETSA (Cellular Thermal Shift Assay) or BRET (Bioluminescence Resonance Energy Transfer) target engagement assays, ARS-1630 should be run at the same concentration as ARS-1620. The lack of thermal stabilization or signal with ARS-1630, in contrast to the robust effect of ARS-1620, confirms that the engagement is specific to the active enantiomer's covalent binding mechanism. [1]

Definitive Validation in Xenograft Efficacy Studies

In preclinical tumor xenograft studies, ARS-1630 serves as a stereochemically-matched negative control for ARS-1620. Administering ARS-1630 at an equivalent dose and schedule to ARS-1620 controls for any non-specific effects of the compound scaffold on tumor growth, host physiology, or pharmacokinetic interactions. The absence of tumor growth inhibition (TGI) with ARS-1630, while ARS-1620 induces significant regression, provides rigorous in vivo proof of on-target efficacy. [1]

Deconvolution of Phenotypic Screening Hits

When a phenotypic screen identifies a compound that may act through KRAS G12C inhibition, ARS-1630 is a critical tool for rapid mechanism-of-action deconvolution. If the phenotypic effect is replicated by ARS-1620 but not by ARS-1630, the target is likely to be KRAS G12C. Conversely, if both enantiomers produce the same effect, the mechanism is likely off-target and unrelated to KRAS G12C. This use case dramatically accelerates hit triage and validation.

Assay Development and Quality Control

In developing biochemical or cell-based assays for KRAS G12C activity, ARS-1630 is used to establish the assay's signal-to-noise ratio and dynamic range. By comparing the maximum signal (vehicle) and the signal in the presence of the active inhibitor ARS-1620, the assay window can be defined. ARS-1630 is then used as a negative control to ensure the assay window is not closed by a structurally similar but inactive molecule, validating the assay's specificity and robustness.

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